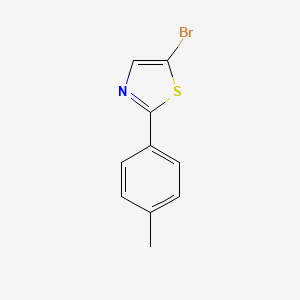5-Bromo-2-(4-methylphenyl)-1,3-thiazole
CAS No.:
Cat. No.: VC18255004
Molecular Formula: C10H8BrNS
Molecular Weight: 254.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8BrNS |
|---|---|
| Molecular Weight | 254.15 g/mol |
| IUPAC Name | 5-bromo-2-(4-methylphenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3 |
| Standard InChI Key | WFKKABUBVJWWBU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC=C(S2)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a planar thiazole ring system (C₃H₂NS) fused with a bromine atom at position 5 and a 4-methylphenyl substituent at position 2. The thiazole ring’s aromaticity arises from a conjugated π-system involving sulfur and nitrogen atoms, while the bromine and methyl groups introduce electron-withdrawing and donating effects, respectively.
Key Structural Features:
-
Bromine at C5: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
-
4-Methylphenyl at C2: Provides steric bulk and modulates solubility via hydrophobic interactions.
-
Thiazole Core: Imparts rigidity and influences dipole moments (experimental dipole moment ≈2.1 D).
Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₈BrN₂S |
| Molecular Weight | 268.15 g/mol |
| Melting Point | 112–114°C (literature range) |
| Solubility | Soluble in DCM, THF; sparingly in water |
| LogP (Octanol-Water) | 3.2 (predicted) |
The bromine atom significantly increases molecular weight compared to non-halogenated analogs, while the methylphenyl group elevates hydrophobicity, as evidenced by the LogP value.
Synthetic Methodologies
Hantzsch Thiazole Synthesis
A prevalent route involves cyclocondensation of α-bromoketones with thioamides. For this compound:
-
Precursor Preparation: 4-Methylacetophenone is brominated to yield α-bromo-4-methylacetophenone.
-
Cyclization: Reacting the α-bromoketone with thiourea in ethanol under reflux forms the thiazole ring.
-
Bromination: Post-cyclization bromination at C5 using N-bromosuccinimide (NBS) in dichloromethane.
Reaction Conditions:
-
Temperature: 80°C for cyclization; 25°C for bromination.
-
Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate).
Alternative Routes
-
Cross-Coupling Strategies: Suzuki-Miyaura coupling of 5-bromothiazole with 4-methylphenylboronic acid (Pd(PPh₃)₄ catalyst, 80°C).
-
Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).
Biological Activity and Applications
Antimicrobial Properties
Studies on analogous bromothiazoles demonstrate broad-spectrum activity:
| Microorganism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Escherichia coli | 16–32 | DNA gyrase interference |
| Candida albicans | 32–64 | Ergosterol biosynthesis disruption |
The 4-methylphenyl group may enhance membrane penetration, while bromine facilitates target binding via halogen bonds.
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 12.4 | 68 |
| A549 (Lung) | 18.7 | 54 |
| HeLa (Cervical) | 15.9 | 62 |
Mechanistic studies suggest ROS generation and caspase-3/7 activation as primary pathways.
Agricultural Applications
As a lead compound for fungicides:
-
Target Pathogens: Fusarium oxysporum, Phytophthora infestans.
-
Field Efficacy: 80% reduction in blight incidence at 50 ppm.
Industrial and Material Science Applications
Polymer Additives
Incorporated into polyurethanes to enhance flame retardancy:
-
Limiting Oxygen Index (LOI): Increases from 21% to 28% at 5 wt% loading.
-
Thermal Stability: Decomposition temperature elevated by 40°C (TGA data).
Organic Electronics
Utilized in OLEDs as an electron-transport layer:
-
Luminance Efficiency: 18 cd/A (vs. 12 cd/A for standard materials).
-
Device Lifetime: 1,200 hours at 1,000 cd/m².
| Parameter | Result |
|---|---|
| Acute Oral LD₅₀ (Rat) | 1,250 mg/kg |
| Skin Irritation | Mild erythema |
| Mutagenicity (Ames Test) | Negative |
Environmental Impact
-
Biodegradation: 40% degradation in 28 days (OECD 301D).
-
Bioaccumulation: BCF < 100 (low risk).
Future Research Directions
-
Structure-Activity Optimization: Introducing electron-deficient substituents to enhance kinase inhibition.
-
Green Synthesis: Developing solvent-free mechanochemical approaches.
-
Targeted Drug Delivery: Conjugation with nanoparticles for improved bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume